molecular formula C19H16Cl2N2O4S B2618146 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 313405-00-4

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No. B2618146
CAS RN: 313405-00-4
M. Wt: 439.31
InChI Key: LOHBSRAVRCKLKT-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, also known as DTTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to have a number of interesting properties, including a unique mechanism of action and a variety of biochemical and physiological effects. In

Scientific Research Applications

Environmental Impact and Toxicology

Chlorophenols in Waste Incineration : Chlorophenols, which share a chlorinated aromatic component with the target compound, have been studied for their role as precursors to dioxins in municipal solid waste incineration processes. These studies help understand the formation pathways and environmental impact of chlorinated compounds, providing insights into managing and mitigating their presence in the environment (Peng et al., 2016).

Occurrence and Fate of Parabens : Parabens, like the target compound, are used in various consumer products and have been the subject of environmental studies. Research on parabens explores their biodegradability, occurrence in aquatic environments, and potential endocrine-disrupting effects (Haman et al., 2015).

Pharmacological Research

Antidepressant Studies : Research on compounds with similar structures, focusing on their neurobiological effects, can shed light on potential applications of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide in pharmacology. For instance, studies on tianeptine, an antidepressant with a complex action mechanism, could provide a model for understanding how structurally related compounds might interact with neurotransmitter systems (McEwen & Olié, 2005).

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c1-25-15-6-10(7-16(26-2)17(15)27-3)18(24)23-19-22-14(9-28-19)12-8-11(20)4-5-13(12)21/h4-9H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHBSRAVRCKLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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